Bromo-dragonfly, (+)-

Catalog No.
S15802899
CAS No.
732237-33-1
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-dragonfly, (+)-

CAS Number

732237-33-1

Product Name

Bromo-dragonfly, (+)-

IUPAC Name

(2S)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1

InChI Key

GIKPTWKWYXCBEC-ZETCQYMHSA-N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Isomeric SMILES

C[C@@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N

Bromo-DragonFLY, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a synthetic compound belonging to the phenethylamine family. It was first synthesized in 1998 by David E. Nichols as part of research into serotonin receptors in the brain. The compound is characterized by its potent hallucinogenic properties, primarily acting as a full agonist at the 5-HT2A receptor, which is implicated in mood and perception regulation . Its chemical structure features a bromine atom and resembles a dragonfly, which is the origin of its name .

  • Oxidation: Utilizing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize the tetrahydrobenzodifuran ring.
  • Reduction: Lithium aluminium hydride is commonly used to reduce nitropropene derivatives to amine intermediates.
  • Substitution: Elemental bromine facilitates para-bromination of the compound.

These reactions contribute to its stability and resistance to hepatic metabolism, resulting in prolonged effects in users.

Bromo-DragonFLY exhibits high affinity for various serotonin receptors:

  • 5-HT2A: K_i = 0.04 nM
  • 5-HT2C: K_i = 0.02 nM
  • 5-HT2B: K_i = 0.19 nM

This high receptor affinity correlates with its potent hallucinogenic effects, making it significantly more potent than traditional hallucinogens like mescaline and LSD . The compound also acts as a monoamine oxidase A inhibitor, which can enhance its psychoactive effects and increase toxicity risks .

The synthesis of Bromo-DragonFLY involves a multi-step process starting from hydroquinone. Key steps include:

  • Dialkylation: Hydroquinone is dialkylated with 1-bromo-2-chloroethane.
  • Bromination and Formation of Tetrahydrobenzodifuran: The intermediate is brominated and treated with n-butyllithium.
  • Nitropropene Derivative Formation: Formylation leads to the nitropropene derivative through condensation with nitroethane.
  • Reduction and Protection: The nitropropene derivative is reduced using lithium aluminium hydride and protected with trifluoroacetic anhydride.
  • Final Steps: Para-bromination and oxidation yield Bromo-DragonFLY as a racemic mixture of R and S enantiomers .

Research indicates that Bromo-DragonFLY interacts significantly with serotonin receptors, particularly the 5-HT2A receptor, leading to profound alterations in perception and mood. Its interactions can cause severe physiological effects, including vasoconstriction and potential tissue necrosis due to its action as an alpha-1 agonist . The compound's long duration of action complicates overdose situations, often requiring extensive medical intervention.

Bromo-DragonFLY shares structural similarities with several other compounds in the phenethylamine class, particularly those that also act on serotonin receptors. Here are some notable comparisons:

Compound NameStructural FeaturesPotency (relative)Unique Aspects
2C-B-FLYFuran ring structureLess potentLower receptor affinity than Bromo-DragonFLY
DOB (2,5-Dimethoxy-4-bromophenethylamine)Methoxy groups on phenyl ringSimilar potencyLess complex structure
2C-IIodine substitution on phenethylamineLess potentDifferent halogen substitution
25I-NBOMeN-benzyl derivativeHighly potentDifferent mechanism of action

Bromo-DragonFLY's unique combination of structural features—such as the tetrahydrobenzodifuran nucleus—contributes to its distinctive potency and effects compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

UNII

3T0WPB2X90

Dates

Modify: 2024-08-15

Explore Compound Types